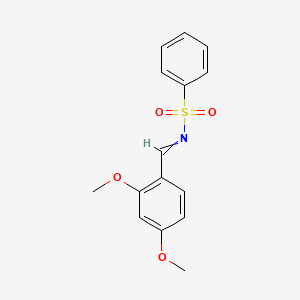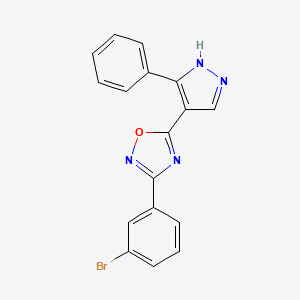![molecular formula C28H36O10 B14099892 (3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)
(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid is a complex organic molecule with a unique structure that includes multiple rings, a furan group, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core, the introduction of the furan group, and the addition of the acetyloxy and propanoic acid groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the correct formation of each part of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This could involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan group can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan group can lead to the formation of furanones, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a drug candidate due to its complex structure and functional groups that can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The furan group and other functional groups can interact with enzymes and receptors, influencing various biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: This compound has a similar structure but different functional groups.
(-)-Carvone: Found in spearmint, this compound has a similar furan group but a simpler overall structure.
Uniqueness
What sets (3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid
属性
分子式 |
C28H36O10 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid |
InChI |
InChI=1S/C28H36O10/c1-14(29)36-19(12-20(31)32)26(5)16-7-9-25(4)21(15-8-10-35-13-15)37-23(33)22-28(25,38-22)27(16,6)18(30)11-17(26)24(2,3)34/h8,10,13,16-17,19,21-22,34H,7,9,11-12H2,1-6H3,(H,31,32)/t16?,17-,19-,21-,22+,25-,26+,27-,28+/m0/s1 |
InChI 键 |
ZIKZPLSIAVHITA-FBCIBIQSSA-N |
手性 SMILES |
CC(=O)O[C@@H](CC(=O)O)[C@]1([C@@H](CC(=O)[C@@]2(C1CC[C@@]3([C@]24[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)C)C(C)(C)O)C |
规范 SMILES |
CC(=O)OC(CC(=O)O)C1(C2CCC3(C(OC(=O)C4C3(C2(C(=O)CC1C(C)(C)O)C)O4)C5=COC=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099810.png)

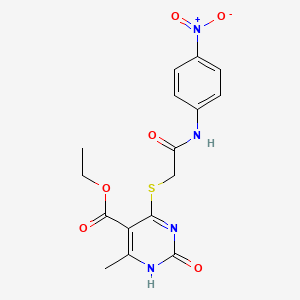
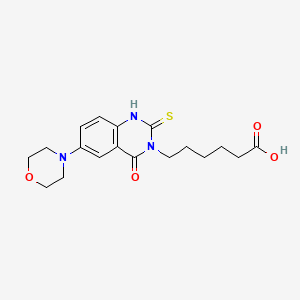
![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099833.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099844.png)
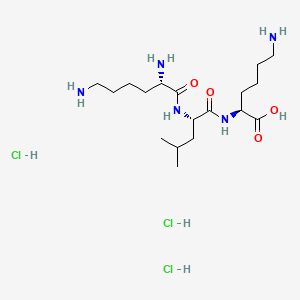
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099860.png)
![1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14099861.png)
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099864.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[(3-chlorobenzyl)oxy]-4-hydroxypyridine-2-carboxamide](/img/structure/B14099872.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14099880.png)
